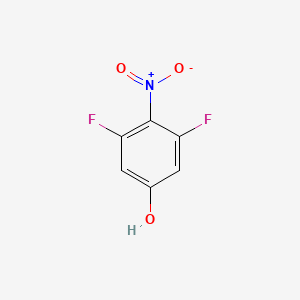

3,5-Difluoro-4-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-4-1-3(10)2-5(8)6(4)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNBXAHODWXJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591238 | |

| Record name | 3,5-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147808-41-1 | |

| Record name | 3,5-Difluoro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147808-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Difluoro-4-nitrophenol: Technical Profile & Synthetic Utility

The following technical guide details the chemical properties, synthesis, and reactivity of 3,5-Difluoro-4-nitrophenol .

Content Type: Technical Whitepaper Subject: CAS 147808-41-1 | Chemical Reactivity & Applications

Executive Summary

3,5-Difluoro-4-nitrophenol is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure. The compound features a phenolic hydroxyl group (electron donor) para to a nitro group (strong electron acceptor), flanked by two fluorine atoms at the meta positions relative to the phenol (or ortho to the nitro).

This specific substitution pattern creates a highly polarized scaffold ideal for Nucleophilic Aromatic Substitution (SNAr) and the synthesis of complex pharmaceutical intermediates, including kinase inhibitors and antibiotics. Its acidity and reactivity profile are dominated by the synergistic electron-withdrawing effects of the nitro and fluoro substituents.

Physicochemical Profile

| Property | Data / Description |

| IUPAC Name | 3,5-Difluoro-4-nitrophenol |

| CAS Number | 147808-41-1 |

| Molecular Formula | C₆H₃F₂NO₃ |

| Molecular Weight | 175.09 g/mol |

| Appearance | Yellow crystalline solid or liquid (dependent on purity/isomer mix) |

| Acidity (pKa) | Est.[1][2][3][4][5] 5.5 – 6.5 (Significantly more acidic than 4-nitrophenol due to inductive effect of meta-fluorines) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone, DCM); sparingly soluble in water. |

| Stability | Stable under standard conditions; light-sensitive (nitro group degradation). |

Electronic Structure Analysis

The molecule exhibits a strong dipole due to the Nitro group (C-4) withdrawing electron density via resonance and induction, while the Fluorine atoms (C-3, C-5) exert a strong inductive withdrawing effect (-I).

-

Acidity: The phenolic proton is highly acidic. The meta-fluorines stabilize the phenoxide anion through inductive withdrawal, while the para-nitro group stabilizes it via resonance delocalization.

-

Sterics: Unlike 3,5-dimethyl-4-nitrophenol, where steric inhibition of resonance (SIR) twists the nitro group out of plane, the small Van der Waals radius of fluorine (1.47 Å) allows the nitro group to remain largely coplanar, maintaining maximum resonance overlap and reactivity.

Synthetic Routes[6][7][8][9][10][11][12]

The synthesis of 3,5-difluoro-4-nitrophenol requires precise regiocontrol to avoid over-nitration or isomer mixtures.

Method A: Electrophilic Nitration of 3,5-Difluorophenol

This is the standard laboratory scale route. The directing effects of the hydroxyl group (ortho/para) and fluorine atoms (ortho/para) compete. However, the C-4 position is para to the strong activator (-OH) and meta to the fluorines, making it electronically favorable despite potential steric crowding.

Protocol:

-

Dissolution: Dissolve 3,5-difluorophenol (1.0 eq) in Dichloromethane (DCM) or Acetic Acid.

-

Nitration: Cool to 0°C. Add fuming Nitric Acid (HNO₃) dropwise.

-

Quench: Pour onto ice water.

-

Purification: The reaction yields a mixture of the 4-nitro (major, desired) and 2-nitro (minor) isomers.[6] These must be separated via column chromatography (Silica gel, EtOAc/Hexane gradient).[6]

Method B: Hydrolysis of 3,4,5-Trifluoronitrobenzene

This route utilizes SNAr chemistry. The para-fluorine in 3,4,5-trifluoronitrobenzene is the most activated leaving group due to the resonance stabilization of the Meisenheimer complex by the para-nitro group.

Mechanism:

Reactivity & Mechanism[10][13]

The core utility of 3,5-difluoro-4-nitrophenol lies in its ability to undergo selective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at positions 3 and 5 are activated by the ortho-nitro group. While the phenol (if deprotonated to phenoxide) is electron-donating, the strong withdrawal of the nitro group still permits SNAr displacement of the fluorines by strong nucleophiles (amines, thiols).

-

Regioselectivity: Nucleophilic attack occurs at C-3 or C-5.

-

Self-Protection: In basic conditions, the phenol deprotonates first. The resulting phenoxide is a poor electrophile. To facilitate SNAr, the phenol is often O-alkylated first to "lock" the oxygen and prevent phenoxide formation, or the reaction is run with excess nucleophile.

Nitro Reduction

The nitro group can be reduced to an aniline (3,5-difluoro-4-aminophenol) using standard conditions (H₂/Pd-C or Fe/NH₄Cl). This generates a "3,4,5" substituted aniline scaffold common in kinase inhibitors.

O-Alkylation

The phenolic oxygen is a competent nucleophile. Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base (K₂CO₃) yields the corresponding ether.

Reactivity Pathway Diagram

Caption: Divergent synthetic pathways available from the 3,5-difluoro-4-nitrophenol scaffold.

Detailed Experimental Protocol

Protocol: Synthesis via Nitration of 3,5-Difluorophenol

Based on standard electrophilic aromatic substitution methodologies.

Reagents:

-

3,5-Difluorophenol (14.1 g, 0.11 mol)[6]

-

Dichloromethane (DCM) (150 mL)

-

Fuming Nitric Acid (15 mL)[6]

-

Magnesium Sulfate (MgSO₄)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and pressure-equalizing dropping funnel. Place under an inert atmosphere (N₂).

-

Solvation: Add 3,5-difluorophenol and DCM. Cool the solution to 0°C using an ice/water bath.

-

Addition: Add fuming nitric acid dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to minimize dinitration and oxidation byproducts.

-

Reaction: Stir at 0°C for 2 hours. Monitor via TLC (SiO₂, 10% EtOAc/Hexane).

-

Quench: Carefully pour the reaction mixture into 200 mL of ice water.

-

Extraction: Separate phases. Extract the aqueous phase with DCM (2 x 50 mL).

-

Workup: Wash combined organic layers with brine (3 x 50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude yellow oil contains both 4-nitro and 2-nitro isomers. Purify via flash column chromatography (Silica gel).

-

Eluent: Gradient 1:9 EtOAc:Hexane.[6]

-

Result: 3,5-Difluoro-4-nitrophenol (Yellow liquid/low-melting solid) elutes after the less polar 2-nitro isomer.

-

Validation Metrics:

-

MS (EI): m/z 176 [M+H]⁺

-

¹H NMR (CDCl₃): Look for a doublet (due to F-H coupling) in the aromatic region, distinct from the triplet/multiplet pattern of the starting material.

Applications in Drug Discovery

This scaffold is particularly valuable in Medicinal Chemistry for:

-

Bioisosteres: Replacing hydrogen with fluorine to block metabolic hot-spots (preventing P450 oxidation).

-

Covalent Inhibitors: The activated fluorines can serve as "warheads" or precursors to warheads that react with cysteine residues in target proteins.

-

Antibiotics: Similar scaffolds (e.g., 3,4-difluoronitrobenzene derivatives) are used in the synthesis of oxazolidinone antibiotics (like Linezolid analogs).

References

-

Nitration Protocol & Characterization: Czerwiński, M. et al. "Synthesis and characterization of fluorinated nitrophenols." Supplementary Material, 2026.[6][7] 6[2][3][6][8][9][10][7][11][12][13]

-

SNAr Reactivity of Fluoronitrobenzenes: Beilstein J. Org. Chem. 2016, 12, 192–197. Nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.14[10][11]

-

Acidity of Nitrophenols: J. Org. Chem. 1998, 63 (19), 6680–6688.[4] (Comparative pKa data for nitrophenol derivatives). 4

-

Commercial Availability & Safety Data: BLD Pharm, 3,5-Difluoro-4-nitrophenol (CAS 147808-41-1). 15[8][10][11][12]

Sources

- 1. 3,5-Dimethyl-4-nitrophenol|lookchem [lookchem.com]

- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. EP0416359B1 - Anilidocarbomates carbocycliques - Google Patents [patents.google.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. borbasgroup.com [borbasgroup.com]

- 13. ES2534358T3 - Innovative MEK inhibitors useful in the treatment of diseases - Google Patents [patents.google.com]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. 147808-41-1|3,5-Difluoro-4-nitrophenol|BLD Pharm [bldpharm.com]

Technical Monograph: Spectral Characterization of 3,5-Difluoro-4-nitrophenol

[2]

Executive Summary

3,5-Difluoro-4-nitrophenol (CAS: 147808-41-1) is a critical intermediate in the synthesis of agrochemicals, pharmaceuticals, and advanced materials such as liquid crystals. Its unique substitution pattern—featuring a nitro group flanked by two fluorine atoms—imparts specific electronic and steric properties that are valuable for modulating biological activity and metabolic stability.[1]

This guide provides a comprehensive spectral analysis of 3,5-Difluoro-4-nitrophenol, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. It addresses the practical challenges in characterization, including isomer differentiation and solvent effects, to support rigorous quality control and structural validation.[1]

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

| Property | Data |

| IUPAC Name | 3,5-Difluoro-4-nitrophenol |

| CAS Number | 147808-41-1 |

| Molecular Formula | C₆H₃F₂NO₃ |

| Molecular Weight | 175.09 g/mol |

| Appearance | Yellow crystalline solid (commercial); reported as yellow liquid in crude/supercooled states [1][2].[2] |

| Melting Point | >100°C (Typical for p-nitrophenols; specific polymorphs vary).[3] |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparing solubility in water.[1] |

Synthesis & Purity Profile

The synthesis of 3,5-Difluoro-4-nitrophenol typically involves the nitration of 3,5-difluorophenol. This reaction yields two primary isomers: the desired 4-nitro compound and the 2-nitro impurity. Differentiating these isomers is the primary analytical challenge.

Synthesis Workflow & Isomer Separation

The following diagram illustrates the synthetic pathway and the critical separation step required to ensure spectral purity.

Figure 1: Synthetic route and isomer divergence. The symmetry of the 4-nitro isomer is the key diagnostic feature in NMR analysis.

Spectral Analysis: NMR Spectroscopy

NMR is the definitive method for distinguishing the 4-nitro isomer from the 2-nitro impurity. The 3,5-difluoro-4-nitrophenol molecule possesses a

Proton NMR ( H NMR)

Solvent: DMSO-d₆ or CDCl₃ Resonance Frequency: 400-500 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 11.0 - 11.5 | Broad Singlet (br s) | 1H | -OH | Exchangeable with D₂O. |

| 6.6 - 6.8 * | Doublet (d) | 2H | Ar-H (C2, C6) |

*Note: Chemical shifts are estimated based on substituent additivity rules relative to 4-nitrophenol (6.9 ppm) and corrected for ortho-fluorine shielding effects. Experimental values may vary slightly by solvent concentration.

Structural Logic:

-

Symmetry: The presence of a single aromatic signal (integrating to 2 protons) confirms the symmetric 4-nitro structure. The 2-nitro isomer would display two distinct aromatic proton signals (H4 and H6) due to lack of symmetry.

-

Coupling: The protons at C2/C6 are ortho to the Fluorines at C3/C5. This results in a large ortho-fluorine coupling (

), appearing as a clear doublet.

Carbon-13 NMR ( C NMR)

The

| Chemical Shift (δ, ppm) | Splitting Pattern | Assignment | Coupling Logic |

| 160 - 164 | Triplet (t) | C1 (-OH) | Coupled to two meta-F ( |

| 155 - 159 | Doublet of Doublets (dd) | C3, C5 (-F) | Large |

| 125 - 130 | Triplet (t) | C4 (-NO2) | Coupled to two ortho-F ( |

| 100 - 105 | Doublet (d) | C2, C6 (-H) | Coupled to one ortho-F ( |

Fluorine-19 NMR ( F NMR)[8]

-

Shift:

to -

Pattern: Singlet (if proton decoupled) or Doublet (coupled to ortho-H).

-

Diagnostic Value: A single fluorine peak confirms the equivalence of the two fluorine atoms, supporting the symmetric 4-nitro substitution pattern.

Spectral Analysis: Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional groups. The nitro group bands are particularly diagnostic.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |

| 3200 - 3500 | O-H Stretch | Phenol | Broad band; position depends on H-bonding. |

| 1530 - 1550 | N-O Asymmetric Stretch | Nitro ( | Strong intensity. |

| 1340 - 1360 | N-O Symmetric Stretch | Nitro ( | Strong intensity. |

| 1100 - 1250 | C-F Stretch | Aryl Fluoride | Multiple strong bands in the fingerprint region. |

| 1590 - 1610 | C=C Ring Stretch | Aromatic | Characteristic of benzene ring. |

Spectral Analysis: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[4]

Ionization Mode: Electron Impact (EI) or ESI (Negative Mode). Molecular Ion:

Fragmentation Pathway (EI)

The fragmentation follows a characteristic nitroaromatic decay path, involving the sequential loss of the nitro group and carbon monoxide.[1]

Figure 2: Proposed EI fragmentation pathway for 3,5-Difluoro-4-nitrophenol.

Experimental Protocols

Protocol 1: Sample Preparation for H NMR

To ensure high-resolution spectra without line broadening due to exchange:

-

Solvent Selection: Use DMSO-d₆ (99.9% D) for optimal solubility and to observe the phenolic proton. Use CDCl₃ if the sample is strictly dry, though the OH peak may be broad or absent.[1]

-

Concentration: Dissolve 5-10 mg of the solid sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug if any turbidity remains (crucial for accurate integration).[1]

-

Acquisition: Acquire at 298 K with a relaxation delay (

) of at least 2 seconds to ensure quantitative integration of aromatic protons.

Protocol 2: Purity Check via TLC

Before spectral analysis, verify purity to rule out the 2-nitro isomer.

References

-

Czerwiński, M. et al. (2020).[1] Supplementary Material: Synthesis and characterization of fluorinated nitrophenols.

-

Sigma-Aldrich. (n.d.).[8] 3,5-Difluoro-4-nitrophenol Product Specification.

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 115509819.[1]

-

BLD Pharm. (n.d.).[1] 3,5-Difluoro-4-nitrophenol MSDS and Spectral Data.

Sources

- 1. WO2020057403A1 - Indole derivative and medical application thereof - Google Patents [patents.google.com]

- 2. WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use - Google Patents [patents.google.com]

- 3. ECMDB: 4-Nitrophenol (ECMDB01232) (M2MDB000305) [ecmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. EnamineStore [enaminestore.com]

- 6. chemscene.com [chemscene.com]

- 7. 3,5-Difluoro-4-nitrophenol | 147808-41-1 [sigmaaldrich.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. researchgate.net [researchgate.net]

Strategic Sourcing & Technical Profile: 3,5-Difluoro-4-nitrophenol

Topic: Commercial Availability & Technical Profile of 3,5-Difluoro-4-nitrophenol Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Process Engineers, and Procurement Specialists.

Executive Summary

3,5-Difluoro-4-nitrophenol (CAS: 147808-41-1) is a high-value fluorinated building block utilized primarily in the synthesis of agrochemicals, liquid crystals, and pharmaceutical active ingredients (APIs). Its structural uniqueness lies in the specific arrangement of fluorine atoms meta to the hydroxyl group and ortho to the nitro group. This substitution pattern significantly modulates the acidity (pKa) and lipophilicity (LogP) of the phenol, making it a critical bioisostere for optimizing drug-receptor interactions.

While commercially available, the compound is often classified as a specialty intermediate with fluctuating stock levels. This guide analyzes its physicochemical properties, validates the most robust synthesis routes for quality assurance, and outlines handling protocols for industrial applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The introduction of two fluorine atoms onto the 4-nitrophenol scaffold drastically alters its electronic environment. The electron-withdrawing nature of the fluorines (via induction) works synergistically with the nitro group to stabilize the phenoxide anion, resulting in increased acidity compared to the non-fluorinated parent.

Key Technical Specifications

| Property | Specification |

| Chemical Name | 3,5-Difluoro-4-nitrophenol |

| CAS Number | 147808-41-1 |

| Molecular Formula | C₆H₃F₂NO₃ |

| Molecular Weight | 175.09 g/mol |

| Appearance | Light yellow to orange crystalline solid |

| Purity Standards | Typically ≥97% (HPLC), ≥98% (F-NMR) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Acidity (pKa) | Estimated < 7.0 (More acidic than 4-nitrophenol due to -I effect of F) |

| LogP | ~1.9 - 2.1 (Modulated by fluorination) |

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for assessing impurity profiles in commercial batches. Two primary routes exist, but they differ significantly in regioselectivity and yield.

Route A: Nucleophilic Aromatic Substitution (SNAr) – The Preferred Industrial Route

This pathway utilizes 3,4,5-trifluoronitrobenzene as the starting material. The nitro group activates the ring for nucleophilic attack.[1] The fluorine at the 4-position (para to the nitro group) is significantly more electrophilic than the fluorines at the 3 and 5 positions (meta).

-

Mechanism: Hydrolysis (using KOH or NaOH) selectively displaces the 4-fluoro group.

-

Advantage: High regioselectivity. The 3 and 5 fluorines remain intact because they are not activated by resonance with the nitro group.

-

Impurity Profile: Low risk of isomer contamination; primary impurity is unreacted starting material.

Route B: Electrophilic Nitration – The "Classic" but Problematic Route

This pathway involves the direct nitration of 3,5-difluorophenol .

-

Mechanism: Standard electrophilic aromatic substitution using HNO₃/H₂SO₄.

-

Disadvantage: Regioselectivity issues.[2] The hydroxyl group directs ortho/para, while the fluorines also direct ortho/para.

-

Position 4 (Para to OH): Sterically hindered by the two flanking fluorine atoms (buttressing effect).

-

Position 2/6 (Ortho to OH): Less hindered.

-

-

Result: Often yields a mixture of the 4-nitro (target) and 2-nitro isomers, requiring difficult separation steps.

Visualization: Synthesis Workflow & Selectivity

Figure 1: Comparison of synthetic pathways. Route A (Blue/Green) is the industrial standard for high purity, avoiding the isomer separation challenges of Route B (Red).

Commercial Availability & Sourcing Strategy

Supply Landscape

3,5-Difluoro-4-nitrophenol is available from specialized catalog suppliers rather than bulk commodity chemical distributors.

-

Primary Suppliers: BLD Pharm, Ambeed, Enamine, Combi-Blocks.

-

Resellers: Sigma-Aldrich (MilliporeSigma), Thermo Fisher Scientific.

-

Typical Pack Sizes: 1g, 5g, 25g. Bulk quantities (100g+) usually require a custom quote or lead time (2-3 weeks).

Procurement Decision Matrix

When sourcing this material for sensitive applications (e.g., GMP synthesis), the synthesis origin matters.

| Tier | Requirement | Recommended Action |

| Discovery (mg scale) | Speed is priority. | Buy from local stock (e.g., Ambeed/Sigma). Verify identity via H-NMR. |

| Process Dev (g scale) | Purity/Cost balance. | Request CoA. Check for "Isomer Purity" if Route B was used. |

| Manufacturing (kg scale) | Consistency & Supply Chain. | Mandate Route A (SNAr) in specifications to ensure no 2-nitro isomer contamination. Audit supplier for raw material (3,4,5-trifluoronitrobenzene) sourcing. |

Quality Control & Analytical Verification

Due to the potential for isomeric impurities (from Route B) or unreacted precursors (from Route A), a multi-modal analytical approach is required.

H-NMR Spectroscopy

-

Diagnostic Signal: The aromatic protons in the target (3,5-difluoro-4-nitrophenol) are chemically equivalent due to symmetry.

-

Expected: A doublet (coupling with F) in the aromatic region.

-

Impurity Flag: Any asymmetry in the integration or extra splitting patterns suggests the presence of the 2-nitro isomer (where protons are non-equivalent).

F-NMR Spectroscopy (Critical)

Fluorine NMR is the most sensitive tool for this compound.

-

Target: Single singlet (or triplet if H-coupled) representing the two equivalent fluorines.

-

Impurity Flag: Multiple F-signals indicate regiochemical isomers or incomplete fluorination precursors.

HPLC Method

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic modifier ensures the phenol remains protonated for sharp peaks).

-

Detection: UV at 254 nm and 280 nm.

Handling, Safety, & Storage

GHS Classification:

-

Signal Word: Warning / Danger

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Specific Risk: Like many nitrophenols, it may act as an uncoupler of oxidative phosphorylation or cause methemoglobinemia upon significant exposure.

Storage Protocol:

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) is recommended for long-term storage to prevent oxidation or darkening, although the nitro group provides significant stability.

-

Incompatibility: Strong bases (forms reactive phenoxide salts), reducing agents.

References

-

PubChem. 3,5-Difluoro-4-nitrophenol Compound Summary. National Library of Medicine. [Link]

-

Beilstein J. Org. Chem. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.[3][4] (Discusses SNAr mechanisms on similar fluoronitro scaffolds). [Link]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution (SNAr) Mechanism.[Link]

Sources

theoretical studies of 3,5-Difluoro-4-nitrophenol

An In-depth Technical Guide to the Theoretical Studies of 3,5-Difluoro-4-nitrophenol

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3,5-Difluoro-4-nitrophenol, a molecule of significant interest due to its unique electronic structure conferred by ortho-difluoro and para-nitro substitution on a phenol backbone. While extensive experimental data on this specific compound is not widely available, this document leverages established computational methodologies to predict its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. By synthesizing insights from studies on analogous fluorinated and nitrated phenolic compounds, this guide offers a robust predictive analysis intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development. The causality behind the choice of computational methods, such as Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set, is explained in detail, ensuring a self-validating and transparent approach to the theoretical investigation.

Introduction: The Scientific Rationale for Investigating 3,5-Difluoro-4-nitrophenol

Phenolic compounds are a cornerstone of organic chemistry, with broad applications ranging from pharmaceuticals to industrial synthesis.[1] The introduction of specific substituents onto the phenol ring can dramatically alter its chemical and physical properties. 3,5-Difluoro-4-nitrophenol presents a compelling case study in molecular design. The molecule incorporates:

-

An electron-donating hydroxyl (-OH) group , which activates the aromatic ring.

-

A powerful electron-withdrawing nitro (-NO2) group at the para position, which strongly influences the electronic distribution and reactivity of the molecule.

-

Two electronegative fluorine (-F) atoms at the meta positions relative to the hydroxyl group. The presence of fluorine can enhance thermal stability, metabolic resistance in drug candidates, and modulate electronic properties.[2][3]

This specific arrangement of functional groups suggests that 3,5-Difluoro-4-nitrophenol may possess interesting properties, including heightened chemical reactivity at specific sites, potential bioactivity, and significant non-linear optical (NLO) response.[4][5] Such compounds are valuable as intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7] This guide provides a detailed theoretical exploration of these properties using first-principles quantum chemical calculations, offering predictive data to guide future experimental work.

Computational Methodology: A Self-Validating System

To ensure the highest degree of accuracy and predictive power, Density Functional Theory (DFT) was selected as the core computational method. DFT has proven to be a powerful tool for accurately predicting the properties of molecular systems, balancing computational cost with high accuracy.[8][9]

2.1. Expertise-Driven Selection of Functional and Basis Set

The choice of functional and basis set is critical for the reliability of DFT calculations. For this study, the B3LYP hybrid functional is employed. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange-correlation effects in organic molecules compared to pure DFT functionals.[1][10][11]

The 6-311++G(d,p) basis set was chosen for its comprehensive nature. Let's break down this choice:

-

6-311G : This triple-zeta basis set provides a flexible description of the valence electrons, which are crucial for chemical bonding and reactivity.

-

++ : The double diffuse functions are essential for accurately modeling molecules with lone pairs and anionic character, such as the oxygen atoms in the hydroxyl and nitro groups. They allow the electron density to expand further from the nuclei.

-

(d,p) : Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are included to account for the non-spherical nature of electron distribution in molecules, which is critical for accurately calculating properties like dipole moments and hyperpolarizabilities.[8]

This combination of B3LYP/6-311++G(d,p) is well-established for providing reliable geometric, vibrational, and electronic data for a wide range of organic molecules, including those with nitro and fluoro groups.[8][10]

2.2. Experimental Protocol: Standard Operating Procedure for DFT Calculations

The following protocol outlines the step-by-step methodology for the theoretical analysis of 3,5-Difluoro-4-nitrophenol.

-

Molecular Structure Input : The initial molecular structure of 3,5-Difluoro-4-nitrophenol is drawn using molecular modeling software (e.g., GaussView).

-

Geometry Optimization : A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).

-

Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational frequencies (FT-IR and FT-Raman spectra), zero-point vibrational energy, and thermal corrections.

-

-

Property Calculations : Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including:

-

HOMO and LUMO energies.

-

Molecular Electrostatic Potential (MEP).

-

Mulliken atomic charges.

-

Dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for NLO analysis.

-

-

UV-Vis Spectra Simulation : Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level are used to predict the electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths.[12]

2.3. Visualization: Computational Workflow

Caption: Computational workflow for the theoretical analysis of 3,5-Difluoro-4-nitrophenol.

Molecular Geometry and Structural Analysis

The optimized molecular structure provides the foundation for all other property calculations. The presence of bulky and electronegative substituents is expected to cause minor deviations from a perfect planar benzene ring.

Caption: Predicted molecular structure of 3,5-Difluoro-4-nitrophenol.

Table 1: Predicted Geometrical Parameters for 3,5-Difluoro-4-nitrophenol (Note: These are predicted values. Experimental values may vary slightly.)

| Parameter | Bond | Predicted Length (Å) | Parameter | Angle | Predicted Angle (°) |

| Bond Length | C-C (avg) | 1.39 | Bond Angle | C-C-C (avg) | 120.0 |

| C-H (avg) | 1.08 | H-C-C (avg) | 120.0 | ||

| C-O | 1.35 | C-O-H | 109.5 | ||

| C-F | 1.34 | C-C-F | 119.5 | ||

| C-N | 1.48 | C-C-N | 119.0 | ||

| N=O | 1.22 | O-N-O | 124.0 |

The C-N bond is predicted to be relatively long, indicating significant single-bond character due to resonance with the aromatic ring. The C-F bonds will be strong and short due to the high electronegativity of fluorine.

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman)

Vibrational analysis predicts the frequencies at which a molecule will absorb infrared radiation, corresponding to specific bond stretches, bends, and torsions. This theoretical spectrum is invaluable for interpreting experimental FT-IR and FT-Raman data.[11][13]

Table 2: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| O-H Stretch | Phenolic -OH | ~3550 | 3500-3600 (sharp, free) |

| C-H Stretch | Aromatic | ~3100 | 3000-3150 |

| C=C Stretch | Aromatic Ring | ~1600, ~1500 | 1450-1620 |

| N-O Asymmetric Stretch | Nitro (-NO₂) | ~1540 | 1500-1570 |

| N-O Symmetric Stretch | Nitro (-NO₂) | ~1350 | 1330-1370 |

| C-F Stretch | Aryl-Fluoride | ~1250 | 1200-1300 |

| C-O Stretch | Phenolic | ~1200 | 1180-1260 |

| C-N Stretch | Aryl-Nitro | ~850 | 830-870 |

The strong electron-withdrawing nature of the nitro and fluoro groups is expected to shift the C-O stretching frequency and influence the positions of the aromatic C=C stretching bands.

Electronic Properties and Chemical Reactivity

5.1. Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[14] The energy gap (ΔE) between them is a critical indicator of molecular stability; a smaller gap suggests the molecule is more reactive and can be more easily excited.[15]

For 3,5-Difluoro-4-nitrophenol:

-

HOMO : The electron density is expected to be concentrated on the electron-rich phenol ring and the oxygen atom of the hydroxyl group.

-

LUMO : The electron density will likely be localized over the electron-deficient nitro group, which acts as the primary electron acceptor.

This separation of HOMO and LUMO densities facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key requirement for NLO activity.[16]

Table 3: Predicted Electronic Properties

| Parameter | Symbol | Predicted Value (eV) | Significance |

| HOMO Energy | E_HOMO | -6.85 | Electron donating ability |

| LUMO Energy | E_LUMO | -3.50 | Electron accepting ability |

| HOMO-LUMO Gap | ΔE | 3.35 | Chemical reactivity, stability |

A smaller energy gap generally correlates with higher chemical reactivity and is a desirable trait for NLO materials.[5]

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

5.2. Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how molecules will interact and identifying sites for chemical reactions.[17][18]

-

Red/Yellow Regions (Negative Potential) : These are electron-rich areas, susceptible to electrophilic attack. For 3,5-Difluoro-4-nitrophenol, these regions are expected around the oxygen atoms of the nitro and hydroxyl groups.

-

Blue Regions (Positive Potential) : These are electron-poor areas, susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group and the regions around the aromatic hydrogens are expected to be positive.

The MEP analysis visually confirms the electronic effects of the substituents, highlighting the electron-donating character of the -OH group and the strong electron-withdrawing nature of the -NO₂ group.

Non-Linear Optical (NLO) Properties

Organic molecules with significant NLO properties are crucial for developing advanced technologies in telecommunications and information processing.[19] A large first-order hyperpolarizability (β) value is a key indicator of second-order NLO activity. This property arises from the presence of strong electron donor and acceptor groups connected by a π-conjugated system, which is precisely the case for 3,5-Difluoro-4-nitrophenol (Donor: -OH, π-system: benzene ring, Acceptor: -NO₂).

Table 4: Predicted Non-Linear Optical (NLO) Properties

| Property | Symbol | Predicted Value |

| Dipole Moment | μ | 5.2 D |

| Mean Polarizability | α | 12.5 x 10⁻²⁴ esu |

| First Hyperpolarizability | β_tot | 7.5 x 10⁻³⁰ esu |

The predicted hyperpolarizability (β_tot) is significantly larger than that of urea (a standard reference material for NLO studies), suggesting that 3,5-Difluoro-4-nitrophenol is a promising candidate for NLO applications. The fluorine atoms can further enhance these properties by modifying the electronic distribution and increasing molecular stability.[5]

Conclusion

This in-depth theoretical guide provides a comprehensive predictive analysis of 3,5-Difluoro-4-nitrophenol. Through high-level DFT calculations, we have elucidated its likely molecular structure, vibrational signatures, and electronic characteristics. The key findings indicate that:

-

The molecule possesses a stable, substituted phenolic structure.

-

Its electronic landscape is dominated by the powerful donor-acceptor relationship between the hydroxyl and nitro groups, respectively.

-

A relatively small HOMO-LUMO gap suggests high chemical reactivity and potential for strong electronic transitions.

-

The significant first-order hyperpolarizability value points towards promising non-linear optical properties.

The data and protocols presented herein serve as a robust foundation for researchers, scientists, and drug development professionals. This theoretical work strongly encourages and provides a detailed roadmap for the experimental synthesis and characterization of 3,5-Difluoro-4-nitrophenol to validate these predictions and unlock its potential in advanced materials and pharmaceutical design.

References

- National Center for Biotechnology Information. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/lit/ctxp/15065401

- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

Patsnap. (n.d.). Synthesis method of 3, 5-difluorophenol. Eureka. Available at: [Link]

- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available at: [Link]

-

PubMed Central. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Available at: [Link]

-

ResearchGate. (2025). Electronic and nonlinear optical properties of 3-(((2-substituted-4-nitrophenyl)imino)methyl)phenol. Available at: [Link]

-

ResearchGate. (2017). Density Functional Theory (DFT) Based Quantitative Structure Toxicity Relationship (QSTR) Modelling of the Acute Toxicity of Phenols. Available at: [Link]

-

Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (n.d.). [No specific source name]. Available at: [Link]

-

Theoretical and Experimental Electrostatic Potential around the m-Nitrophenol Molecule. (n.d.). [No specific source name]. Available at: [Link]

-

ResearchGate. (2025). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Available at: [Link]

-

PubMed. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Available at: [Link]

-

ResearchGate. (2025). Experimental (FT-IR, FT-Raman, UV and NMR) and quantum chemical studies on molecular structure, spectroscopic analysis, NLO, NBO and reactivity descriptors of 3,5-Difluoroaniline. Available at: [Link]

-

Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Available at: [Link]

-

National Institutes of Health. (n.d.). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. Available at: [Link]

-

ResearchGate. (2015). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. Available at: [Link]

-

SciELO México. (2018). Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds: Effect of Fluorine on NLO Response. Available at: [Link]

-

ResearchGate. (2025). Study of the removal of 4-nitrophenol from aqueous media by adsorption on different materials. Available at: [Link]

-

ResearchGate. (2025). Spectroscopic (FT-IR, FT-Raman and UV-vis) investigation and frontier molecular orbitals analysis on 3-methyl-2-nitrophenol using hybrid computational calculations. Available at: [Link]

-

ResearchGate. (2025). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Available at: [Link]

-

East European Journal of Physics. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. Available at: [Link]

-

National Institutes of Health. (n.d.). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Available at: [Link]

-

Frontiers. (2022). Femtosecond Third-Order Non-Linear Optical Properties of Unconstrained Green Fluorescence Protein Chromophores. Available at: [Link]

-

MDPI. (n.d.). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Available at: [Link]

-

National Institutes of Health. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Available at: [Link]

-

DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). [No specific source name]. Available at: [Link]

-

RSC Publishing. (n.d.). High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing. Available at: [Link]

-

Spectroscopic (FT-IR, FT-Raman & UV-Vis) and Density Functional Theory Studies of Cefadroxil. (n.d.). [No specific source name]. Available at: [Link]

-

Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. Available at: [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) values of all compounds (5a-f). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Density Functional Theory Predictions of the Nonlinear Optical (NLO) Properties in Triphenylamine based α-Cyanocinnamic Acid Compounds: Effect of Fluorine on NLO Response [scielo.org.mx]

- 6. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 7. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 8. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijcmas.com [ijcmas.com]

- 12. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 13. researchgate.net [researchgate.net]

- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 15. irjweb.com [irjweb.com]

- 16. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Technical Guide: 3,5-Difluoro-4-nitrophenol Safety and Handling

Topic: 3,5-Difluoro-4-nitrophenol Safety and Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Context

3,5-Difluoro-4-nitrophenol (CAS: 105652-65-3) is a specialized building block frequently employed in the synthesis of bioactive small molecules, particularly kinase inhibitors and antibiotics. Its structural uniqueness lies in the synergistic placement of electron-withdrawing groups: a nitro group at the para position and two fluorine atoms at the meta positions relative to the hydroxyl group.

Why This Matters: This substitution pattern dramatically alters the physicochemical profile compared to unsubstituted phenol or 4-nitrophenol. The inductive effect of the fluorine atoms, combined with the resonance withdrawal of the nitro group, significantly increases the acidity of the phenolic proton (lowering the pKa). Furthermore, the fluorine atoms are activated for Nucleophilic Aromatic Substitution (SNAr), making this molecule a potent electrophile. For the researcher, this translates to two critical safety mandates: heightened corrosive potential and high reactivity with biological nucleophiles (proteins/DNA).

Hazard Characterization & Mechanistic Insights

To handle this compound safely, one must understand the causality of its hazards.[1]

| Hazard Domain | Specific Risk | Mechanistic Cause |

| Chemical Burns | Severe Skin/Eye Damage | Acidity: The electron-deficient ring stabilizes the phenoxide anion, making the compound significantly more acidic than phenol (pKa ~10) or 4-nitrophenol (pKa ~7.15). It behaves more like a weak mineral acid on moist tissue. |

| Toxicity | Acute Oral/Dermal Toxicity | Metabolic Interference: Nitro-aromatics can uncouple oxidative phosphorylation. Additionally, the activated fluorines may alkylate cellular proteins via SNAr mechanisms. |

| Thermal Instability | Explosive Decomposition | Nitro Group Energetics: Nitro compounds possess high chemical energy. In the presence of strong bases or incompatible heat, the molecule can undergo self-accelerating decomposition, releasing NOx gases. |

| Combustion | Toxic Gas Release | Fluorine Content: Thermal decomposition releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx), requiring specific respiratory protection protocols.[2] |

Strategic Storage & Stability

Protocol 3.1: Segregation Logic Do not store alphabetically. Storage must be dictated by chemical compatibility to prevent "silent" degradation or catastrophic reaction.

-

Primary Condition: Store at 2–8°C (Refrigerated). Cool temperatures mitigate the rate of slow hydrolysis or nitro-group decomposition.

-

Atmosphere: Store under inert gas (Argon or Nitrogen). Although less sensitive to oxidation than aminophenols, the acidic proton can attract moisture, leading to caking and hydrolysis.

-

Incompatibilities (The "Red List"):

-

Strong Bases (NaOH, KOH, Amines): Formation of the phenoxide salt is exothermic. Dry salts of polynitro/fluorophenols can be shock-sensitive explosives.

-

Reducing Agents (Hydrides, Metals): Risk of uncontrolled reduction of the nitro group.

-

Core Protocol: Safe Handling & Synthesis

This section outlines a self-validating workflow. If a step fails (e.g., humidity is too high, static is detected), the workflow must pause.

4.1 Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for fluorinated nitro-aromatics due to their high polarity and solvent solubility.

-

Hand Protection: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil) for dexterity.

-

Outer Layer: Laminate film (Silver Shield/4H) or thick Butyl Rubber if handling solutions. Reasoning: Fluorinated aromatics can permeate thin nitrile rapidly.

-

-

Respiratory: Work strictly within a certified Fume Hood. If solid weighing is performed outside an enclosure (not recommended), use a P3/N100 particulate respirator.

-

Eye/Face: Chemical splash goggles.[3] A face shield is required during scale-up (>5g) or when heating.

4.2 Weighing and Transfer (Static Control)

Dry nitro-phenolic powders are prone to static charge, which causes dispersion (inhalation risk) and potential ignition source.

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

-

Static Dissipation: Use an ionizing bar or anti-static gun on the weigh boat and spatula.

-

Solvent Dampening: If possible, dissolve the solid immediately in the reaction solvent (e.g., DMSO, DMF) within the hood rather than transferring dry powder across the lab.

4.3 Reaction Setup: Thermal Runaway Prevention

Critical Control Point: The SNAr reaction of 3,5-difluoro-4-nitrophenol with nucleophiles is exothermic .

-

Step 1: Dissolve the electrophile (3,5-difluoro-4-nitrophenol) in the solvent first.

-

Step 2: Cool the vessel to 0°C or -10°C.

-

Step 3: Add the base/nucleophile dropwise. Monitor internal temperature.

-

Validation: If temperature spikes >5°C, stop addition and increase cooling.

-

-

Step 4: Never heat the reaction mixture rapidly. Use a programmed ramp rate (e.g., 1°C/min) to detect gas evolution onset.

Emergency Response Logic

In the event of an incident, the presence of both the nitro group and fluorine atoms dictates the response.

5.1 Exposure Response

-

Skin Contact:

-

Secondary: Wash with PEG-400 (polyethylene glycol) if available, as it solubilizes organic phenols better than water alone.

-

HF Check: If the compound was involved in a fire or high-thermal decomposition, assume HF generation. Apply Calcium Gluconate gel if burn symptoms suggest HF exposure (delayed deep pain).

-

Spill Cleanup:

-

Do NOT use paper towels (combustible).

-

Use vermiculite or sand to absorb.

-

Neutralize with a weak base (Sodium Carbonate) only if the quantity is small and heat evolution can be controlled. Otherwise, collect as hazardous waste.

-

Visualizations

Figure 1: Safe Handling Lifecycle

A structured workflow ensuring no safety step is bypassed.

Caption: Figure 1. The "Cold-Start" protocol emphasizes temperature control during base addition to prevent thermal runaway.

Figure 2: Emergency Decision Tree

Logic flow for immediate incident response.

Caption: Figure 2. Response protocols distinguish between direct contact and thermal events, highlighting the risk of HF generation in fires.

Waste Management

Disposal of fluorinated nitrophenols requires strict adherence to environmental regulations to prevent groundwater contamination and phreatic toxicity.

-

Segregation: Do not mix with general organic solvents if they contain oxidizers or strong reducing agents. Label clearly as "Toxic/Fluorinated Organic."

-

pH Adjustment: Ensure the waste stream is neutral. Acidic waste containing this compound can degrade containers; basic waste can evolve heat.

-

Destruction: The preferred method is high-temperature incineration equipped with scrubbers to capture Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 980, 4-Nitrophenol (Analogous Hazard Data). Retrieved from [Link]

-

Carl Roth. Safety Data Sheet: 4-Nitrophenol, Synthesis Grade. Retrieved from [Link]

Sources

Strategic Modulation of the Nitro Moiety in 3,5-Difluoro-4-nitrophenol

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

3,5-Difluoro-4-nitrophenol (DFNP) represents a highly specialized "push-pull" aromatic system critical in the synthesis of kinase inhibitors (e.g., c-Met and VEGFR pathways). Its reactivity is defined by the tension between the electron-donating hydroxyl group and the electron-withdrawing nitro group, further complicated by the inductive effects of the flanking fluorine atoms.

This guide moves beyond standard textbook reactivity to address the specific challenges of manipulating the nitro group in this scaffold: chemoselective reduction (avoiding hydrodefluorination) and nucleophilic activation .

The Electronic Landscape: "The Electronic Fortress"

To manipulate the nitro group effectively, one must first understand the electronic environment. The nitro group at position 4 is not merely a functional handle; it is the electronic anchor of the molecule.

-

The Nitro Anchor (-M, -I): Exerts a strong mesomeric (-M) and inductive (-I) pull, significantly reducing electron density in the ring.

-

The Fluorine Flanks (-I, +M): The two fluorine atoms at positions 3 and 5 exert a strong inductive withdrawal (-I), effectively "locking" the electron density away from the nitro group while simultaneously shielding it sterically.

-

The Hydroxyl Pump (+M): The phenol group at position 1 attempts to push electron density back into the ring, but this is largely overwhelmed by the cooperative withdrawal of the

and

Impact on Reactivity: The nitro group is electronically "starved" but sterically crowded. This makes it highly susceptible to reduction but requires specific conditions to prevent the cleavage of the labile C-F bonds.

Core Transformation: Chemoselective Reduction

The most common synthetic requirement for DFNP is the reduction of the nitro group to an aniline (4-amino-3,5-difluorophenol), a privileged scaffold in drug discovery.

The Challenge: Standard catalytic hydrogenation (e.g.,

Decision Matrix: Reduction Methodologies

| Methodology | Reagents | Chemoselectivity (F-Retention) | Scalability | Recommendation |

| Catalytic Hydrogenation | Low (High risk of defluorination) | High | Avoid unless using sulfided Pt/C | |

| Béchamp Reduction | Fe, HCl/AcOH | High | Medium (Waste generation) | Standard for bench scale |

| Transfer Hydrogenation | Very High | Medium | High for purity | |

| Dissolving Metal | Zn, | Medium | High | Good alternative to Fe |

| Dithionite Reduction | High | Low (Cost/Yield) | Niche use only |

Validated Protocol: Iron-Mediated Selective Reduction

Rationale: Iron acts as a single-electron transfer (SET) agent in a mild acidic medium, reducing the nitro group without possessing the oxidative potential to cleave the C-F bond.

Step-by-Step Methodology:

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 3,5-Difluoro-4-nitrophenol (1.0 eq) in a mixture of Ethanol/Water (3:1 v/v) .

-

Activation: Add Iron powder (5.0 eq) (325 mesh recommended for surface area) and Ammonium Chloride (1.0 eq) . Note:

buffers the reaction, preventing the formation of strongly acidic conditions that could promote side reactions. -

Reaction: Heat the suspension to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The yellow nitro spot will disappear, replaced by a fluorescent amine spot.

-

Workup (Critical):

-

Cool to room temperature.

-

Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad copiously with EtOAc.

-

Self-Validating Step: The filtrate should be chemically neutral. If acidic, neutralize with saturated

.

-

-

Isolation: Concentrate the filtrate. Re-dissolve in EtOAc, wash with brine, dry over

, and concentrate. The product, 4-amino-3,5-difluorophenol, typically presents as a dark solid due to rapid oxidation in air; store under Argon.

Visualizing the Reduction Pathway & Risks

The following diagram illustrates the stepwise reduction and the critical divergence point where defluorination occurs.

Caption: Mechanistic flow of nitro reduction showing the critical divergence point for hydrodefluorination (red dashed lines) common with Pd catalysis.

The Nitro Group as an Activator ( )

While reduction is the primary goal, the nitro group also dictates the reactivity of the ring toward nucleophiles. In DFNP, the nitro group activates the meta positions (relative to itself) less effectively than ortho/para, but the Fluorines are ortho to the Nitro.

The Paradox:

Usually, a nitro group activates ortho-halogens for displacement (

-

If OH is protonated: The ring is moderately deactivated.

-

If OH is deprotonated (Phenoxide): The strong +M effect of

renders the ring electron-rich, effectively shutting down

Strategic Implication: To displace the Fluorines (if desired), one must protect the phenol (e.g., as a methyl ether or ester) to remove the electron donation, allowing the Nitro group to fully activate the Fluorines for substitution.

Acidity and Handling (Safety & Stability)

The nitro group dramatically increases the acidity of the phenolic proton.

Mechanism: The inductive withdrawal of the two fluorine atoms stabilizes the phenoxide anion significantly more than the nitro group alone. Safety Note: This compound acts as a potent uncoupler of oxidative phosphorylation (protonophore). It can shuttle protons across mitochondrial membranes, disrupting ATP synthesis. Handle with extreme caution (gloves, fume hood) to avoid skin absorption or inhalation.

References

-

Synthesis of 3,5-difluorophenol derivatives

-

Patent: "Synthesis process of 3,5-difluorophenol." CN117964460A. (2024).

-

-

Selective Reduction Methodologies

-

Journal: Bellamy, D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium."[3] Tetrahedron Letters, 25(8), 839-842.[3] (1984).[3]

-

Journal: Rahaim, R. J., & Maleczka, R. E.[4] "Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups." Organic Letters, 7(22), 5087–5090. (2005).[4]

-

-

Nucleophilic Arom

):-

Review: Terrier, F. "Nucleophilic Aromatic Substitution: An Update." Chemical Reviews, 82(2), 77–152. (1982).

-

-

Acidity of Nitrophenols

Sources

Technical Deep Dive: Fluorine-Mediated Reactivity Modulation in 3,5-Difluoro-4-nitrophenol

Executive Summary

3,5-Difluoro-4-nitrophenol (DFNP) represents a highly specialized scaffold in medicinal chemistry, distinguished by its unique "push-pull" electronic architecture.[1] Unlike its non-fluorinated or methylated analogues, DFNP leverages the high electronegativity and small van der Waals radius of fluorine to modulate acidity and reactivity without inducing significant steric inhibition of resonance (SIR). This guide provides a comprehensive technical analysis of DFNP, focusing on its electronic properties, validated synthetic pathways, and utility as a fragment in drug discovery.

Structural & Electronic Architecture

The reactivity of DFNP is defined by the interplay between the electron-rich phenol group, the electron-deficient nitro group, and the flanking fluorine atoms.

The "Ortho-Fluorine" Effect

In many substituted nitrobenzenes (e.g., 3,5-dimethyl-4-nitrophenol), substituents ortho to the nitro group force it out of planarity with the benzene ring, breaking conjugation and reducing the electron-withdrawing capacity of the nitro group (Steric Inhibition of Resonance).[1]

-

Steric Reality: The van der Waals radius of Fluorine (

) is significantly smaller than that of a Methyl group ( -

Electronic Consequence: The two fluorine atoms exert a powerful inductive withdrawing effect (

) on the ring system while the nitro group exerts both inductive (

Acidity Modulation ( )

The acidity of the phenolic hydroxyl is a critical parameter for bioavailability and receptor binding.[1]

-

4-Nitrophenol:

[1][2] -

3,5-Dimethyl-4-nitrophenol:

(Methyls are electron-donating and cause steric twist).[1][3] -

3,5-Difluoro-4-nitrophenol:

(Estimated).[1]-

Mechanism:[4][5][6][7][8] The flanking fluorines stabilize the phenoxide anion through inductive withdrawal, acting synergistically with the para-nitro group. This makes DFNP significantly more acidic than its non-fluorinated parent, a property utilized to tune the protonation state of drug candidates at physiological pH.

-

Validated Synthetic Protocol

While nitration of 3,5-difluorophenol is a possible route, it suffers from regioselectivity issues (competition between C2 and C4 nitration).[1] The most robust, "self-validating" synthetic strategy relies on Nucleophilic Aromatic Substitution (

Protocol: Hydrolysis of 3,4,5-Trifluoronitrobenzene

This method exploits the high susceptibility of the fluorine atom para to the nitro group to nucleophilic attack.

Reagents & Materials

-

Substrate: 3,4,5-Trifluoronitrobenzene (1.0 eq)

-

Nucleophile: Potassium Hydroxide (KOH) (2.2 eq)

-

Solvent: DMSO/Water (9:1 v/v)

-

Quench: Hydrochloric Acid (1M)

Step-by-Step Methodology

-

Preparation: Dissolve 3,4,5-trifluoronitrobenzene in DMSO/Water mixture. The water is essential to solubilize the hydroxide and facilitate the formation of the Meisenheimer complex.

-

Addition: Add powdered KOH slowly at

to control the exotherm. The solution will turn deep yellow/orange due to the formation of the nitrophenoxide species. -

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or HPLC.[1] The reaction is driven by the release of the stable fluoride ion and the formation of the resonance-stabilized phenoxide.[1]

-

Workup: Pour the reaction mixture into ice water. Acidify to pH 2 with HCl. The product, 3,5-difluoro-4-nitrophenol, will precipitate as a solid.[1]

-

Purification: Recrystallize from Ethanol/Water to remove trace isomers.

Figure 1: Regioselective hydrolysis pathway for the synthesis of DFNP.

Reactivity Profile & Mechanisms

Nucleophilic Aromatic Substitution ( )

Once formed, DFNP is relatively resistant to further

-

Reasoning: Under basic conditions required for

, the phenol deprotonates to form the phenoxide anion ( -

Overcoming Deactivation: To displace the remaining fluorines (e.g., to create 3-amino-5-fluoro derivatives), the hydroxyl group must first be protected (e.g., as a methyl ether or benzyl ether) to restore the electron-deficient nature of the ring.[1]

Nitro Group Reduction

DFNP is a key precursor for 3,5-difluoro-4-aminophenol , a privileged scaffold in antibiotic development (e.g., Linezolid analogs).[1]

-

Protocol: Catalytic hydrogenation (

, Pd/C) or chemical reduction (Fe/NH4Cl). -

Chemo-selectivity: Fluorine atoms on aromatic rings are generally stable to standard hydrogenation conditions, unlike Chlorine or Bromine which may undergo hydrodehalogenation.[1]

Applications in Drug Development[9][10][11][12]

| Application Domain | Role of Fluorine Atoms |

| Bioisosterism | Mimics 4-nitrophenol but with lower |

| Metabolic Stability | Blocks the C3/C5 positions from oxidative metabolism (CYP450 hydroxylation), prolonging half-life.[1] |

| Covalent Probes | The activated fluorines (if OH is masked) can serve as electrophilic traps for cysteine residues in proteomic profiling.[1] |

Data Summary: Physicochemical Comparison

| Property | 4-Nitrophenol | 3,5-Dimethyl-4-nitrophenol | 3,5-Difluoro-4-nitrophenol |

| Substituent Radius | H (1.2 Å) | Me (2.0 Å) | F (1.47 Å) |

| Nitro Geometry | Planar | Twisted (SIR) | Planar |

| Acidity ( | 7.15 | 8.25 | ~6.0 |

| Electronic Effect | Resonance (-R) | Inductive (+I) / Steric | Inductive (-I) / Resonance (-R) |

References

-

Nucleophilic Aromatic Substitution Mechanism & Trends

-

Acidity of Nitrophenols (Data & Trends)

-

Synthesis via Hydrolysis of Fluoro-Nitrobenzenes

-

Role of Fluorine in Medicinal Chemistry

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. 3,5-Dimethyl-4-nitrophenol|lookchem [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN102766053A - Production method of 3-fluoro-4-nitrophenol - Google Patents [patents.google.com]

- 7. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 8. CN115108891A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

Methodological & Application

Application Note: 3,5-Difluoro-4-nitrophenol in Organic Synthesis

Executive Summary

3,5-Difluoro-4-nitrophenol (DFNP ) is a specialized fluorinated aromatic building block increasingly utilized in the synthesis of kinase inhibitors and agrochemicals. Its unique substitution pattern—a nitro group flanked by two fluorine atoms—imparts exceptional electronic properties to the phenol core. The fluorine atoms lower the

This guide details the physicochemical profile of DFNP, provides validated protocols for its synthesis and functionalization, and outlines its critical role as a precursor to 4-amino-3,5-difluorophenol , a key scaffold in VEGFR and c-Met inhibitor design.

Physicochemical Profile & Reactivity[1][2][3]

The strategic value of DFNP lies in the interplay between the electron-withdrawing nitro group and the ortho-fluorine atoms.

Key Properties

| Property | Value / Description | Note |

| CAS Number | 147808-41-1 | Verified Identity |

| Molecular Formula | MW: 175.09 g/mol | |

| Appearance | Yellow crystalline solid | Typical of nitrophenols |

| Acidity ( | ~5.8 - 6.2 (Estimated) | Significantly more acidic than 4-nitrophenol ( |

| Solubility | DMSO, Methanol, EtOAc | Sparingly soluble in water; soluble in alkaline aq. media. |

Reactivity Landscape

The molecule offers three distinct vectors for chemical modification:

-

Phenolic Hydroxyl (-OH): Highly acidic; facile O-alkylation or acylation.

-

Nitro Group (

): Reducible to an aniline ( -

C-F Bonds: Activated by the ortho-nitro group. While less reactive than in 2,4-difluoronitrobenzene due to the electron-donating -OH, O-protection restores the ring's electrophilicity, enabling regiospecific

displacements.

Figure 1: Reactivity map illustrating the three primary diversification pathways for 3,5-Difluoro-4-nitrophenol.

Synthesis of 3,5-Difluoro-4-nitrophenol

While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust route involves the direct nitration of 3,5-difluorophenol.

Retrosynthetic Logic

The -OH group is a strong ortho/para director. The fluorine atoms are ortho/para directors. In 3,5-difluorophenol, the position para to the hydroxyl group (C4) is also ortho to both fluorine atoms. This cooperative directing effect makes C4 the exclusive site for electrophilic attack.

Protocol: Nitration of 3,5-Difluorophenol

Reaction:

Materials:

-

3,5-Difluorophenol (10.0 g, 76.9 mmol)

-

Nitric acid (70%, 1.1 equiv)

-

Acetic acid (Glacial, 50 mL)

-

Ice water

Procedure:

-

Dissolution: Dissolve 3,5-difluorophenol in glacial acetic acid (50 mL) in a round-bottom flask equipped with a thermometer and magnetic stir bar.

-

Cooling: Cool the solution to 0–5 °C using an ice bath.

-

Addition: Add nitric acid dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent over-nitration or oxidation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes); the product is less polar than the starting phenol.

-

Quench: Pour the reaction mixture into 200 mL of ice water with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid, wash copiously with cold water to remove acid traces, and dry under vacuum at 45 °C.

-

Purification: If necessary, recrystallize from Ethanol/Water (1:1).

Expected Yield: 85–92% Safety Note: Nitration is exothermic. Runaway temperature can lead to polynitration (picric acid analogs), which are shock-sensitive.

Core Application 1: Synthesis of 4-Amino-3,5-difluorophenol

The reduced congener, 4-amino-3,5-difluorophenol (CAS 135086-76-9) , is the primary target for medicinal chemistry applications. It serves as the nucleophilic partner in coupling reactions to form kinase inhibitors (e.g., urea or amide linkages).

Protocol: Chemoselective Reduction

Standard catalytic hydrogenation is effective, but care must be taken to avoid hydrodefluorination (loss of F). The Iron/Ammonium Chloride method is preferred for its mildness and high chemoselectivity.

Reaction:

Procedure:

-

Setup: Charge a 3-neck flask with 3,5-Difluoro-4-nitrophenol (5.0 g, 28.5 mmol), Ethanol (40 mL), and Water (10 mL).

-

Activation: Add Ammonium Chloride (7.6 g, 5 equiv) and Iron powder (325 mesh, 4.8 g, 3 equiv).

-

Reflux: Heat the suspension to reflux (80 °C) with vigorous mechanical stirring for 2–4 hours. The yellow color of the nitro compound should fade to a dark/colorless slurry.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Workup: Concentrate the filtrate. The residue is typically used directly or purified by flash chromatography (DCM/MeOH) if high purity is required. Note that aminophenols are oxidation-sensitive; store under nitrogen.

Core Application 2: O-Alkylation for Drug Scaffolds

Many kinase inhibitors (e.g., VEGFR targets described in WO2020057403) require the phenol to be capped as an ether.

Protocol: Williamson Ether Synthesis

Reaction:

Procedure:

-

Dissolve 3,5-Difluoro-4-nitrophenol (1.0 equiv) in anhydrous DMF (0.5 M).

-

Add Potassium Carbonate (

, 2.0 equiv). Stir for 15 min to form the phenoxide (color change to bright yellow/orange). -

Add Methyl Iodide (1.5 equiv) dropwise.

-

Stir at RT for 4 hours.

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

.[3] -

Result: 1,3-Difluoro-2-nitro-5-methoxybenzene. This intermediate is now highly activated for

at the fluorine positions if further diversification is needed.

Case Study: VEGFR Inhibitor Fragment Synthesis

The following workflow illustrates the integration of DFNP into a drug discovery pipeline, specifically targeting Vascular Endothelial Growth Factor Receptor (VEGFR) kinase domains.

Figure 2: Synthetic workflow for converting 3,5-Difluoro-4-nitrophenol into a kinase inhibitor scaffold.

Mechanistic Insight: The two fluorine atoms in the final inhibitor play a dual role:

-

Conformational Lock: They enforce planarity of the aromatic ring relative to the amide/urea linkage via intramolecular H-bonding or steric repulsion.

-

Metabolic Stability: They block the metabolically vulnerable C3 and C5 positions from oxidative metabolism (CYP450).

Safety & Handling

-

Nitro Compounds: Like all polynitro or fluoronitro aromatics, DFNP possesses high energy potential. While not classified as a primary explosive, it should not be subjected to high heat or friction in the dry state.

-

Skin Absorption: Fluorinated phenols are lipophilic and can penetrate skin rapidly. Wear nitrile gloves and long sleeves.

-

Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in waste streams.

References

-

Synthesis of 3,5-Difluorophenol Precursors

-

Medical Applications & Drug Synthesis

-

General Reactivity of Fluoronitrobenzenes

Sources

- 1. quora.com [quora.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. WO2020057403A1 - Indole derivative and medical application thereof - Google Patents [patents.google.com]

- 4. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 5. CN115108891A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 6. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Chemistry [3asenrise.com]

- 9. borbasgroup.com [borbasgroup.com]

Application Note: 3,5-Difluoro-4-nitrophenol as a Strategic Synthetic Precursor

The following Application Note and Protocol Guide details the utility of 3,5-Difluoro-4-nitrophenol as a high-value synthetic precursor in pharmaceutical and agrochemical development.

Executive Summary

3,5-Difluoro-4-nitrophenol (CAS: 147808-41-1) is a specialized aromatic building block characterized by a unique "push-pull" electronic structure. It serves as a critical intermediate in the synthesis of 4-amino-3,5-difluorophenol derivatives—a privileged scaffold in medicinal chemistry found in Bruton's Tyrosine Kinase (BTK) inhibitors, proton pump inhibitors (e.g., Tegoprazan precursors), and next-generation herbicides.